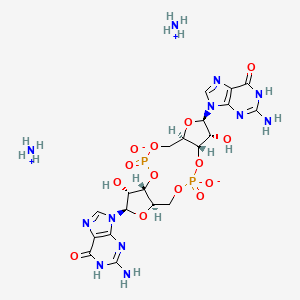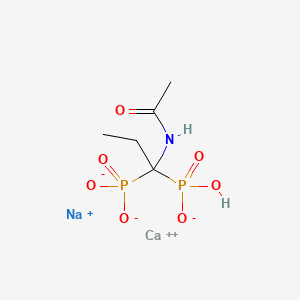![molecular formula C19H38O17 B10828331 (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Melezitose (hydrate): is a trisaccharide composed of three glucose molecules linked together in a specific arrangement. It is commonly found in certain plants, such as cotton and buckwheat, as well as in the honeydew produced by some insect species . This compound is known for its role in maintaining osmotic balance in sap-feeding insects like aphids .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Melezitose (hydrate) can be synthesized through enzymatic reactions involving the transfer of glucose units. The process typically involves the use of enzymes such as alpha-glucosidase, which catalyzes the hydrolysis of starch into glucose units that subsequently form melezitose .
Industrial Production Methods: Industrial production of D-Melezitose (hydrate) involves the extraction from natural sources, such as the honeydew of aphids. The honeydew is collected, purified, and crystallized to obtain D-Melezitose (hydrate) in its pure form .
Chemical Reactions Analysis
Types of Reactions: D-Melezitose (hydrate) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce D-Melezitose (hydrate) to form reduced sugar alcohols.
Major Products Formed:
Hydrolysis: Glucose and turanose.
Oxidation: Gluconic acid derivatives.
Reduction: Sugar alcohols.
Scientific Research Applications
Chemistry: D-Melezitose (hydrate) is used as a reference standard in analytical chemistry for the study of carbohydrate metabolism and enzymatic activities .
Biology: In biological research, D-Melezitose (hydrate) is used to distinguish certain strains of bacteria based on their ability to metabolize specific sugars .
Medicine: D-Melezitose (hydrate) has been used in studies to identify clinical isolates of indole-positive and indole-negative Klebsiella species .
Industry: In the food industry, D-Melezitose (hydrate) is used as a sweetener and a stabilizer in various food products .
Mechanism of Action
D-Melezitose (hydrate) exerts its effects through its role as a carbohydrate source. It is metabolized by enzymes such as alpha-glucosidase, which hydrolyzes the trisaccharide into glucose units. These glucose units are then utilized in various metabolic pathways, providing energy and serving as building blocks for other biochemical processes .
Comparison with Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose.
Maltose: A disaccharide composed of two glucose units.
Trehalose: A disaccharide composed of two glucose units linked by an alpha, alpha-1,1-glycosidic bond.
Uniqueness: D-Melezitose (hydrate) is unique due to its trisaccharide structure, which provides distinct properties compared to disaccharides like sucrose and maltose. Its ability to maintain osmotic balance in insects and its role in bacterial identification highlight its unique applications.
Properties
Molecular Formula |
C19H38O17 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate |
InChI |
InChI=1S/C18H32O16.CH4.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;1H4;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1 |
InChI Key |
QCFRHJKNQDOWHC-ZWELICPFSA-N |
Isomeric SMILES |
C.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O |
Canonical SMILES |
C.C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10828252.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B10828260.png)
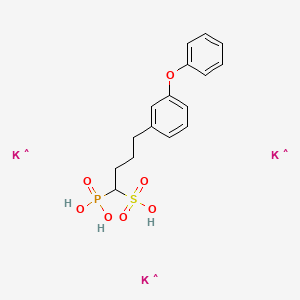
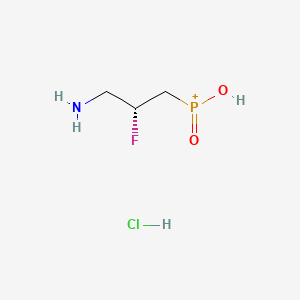
![9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B10828285.png)

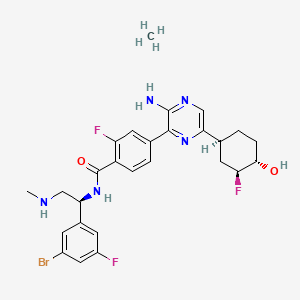
![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)
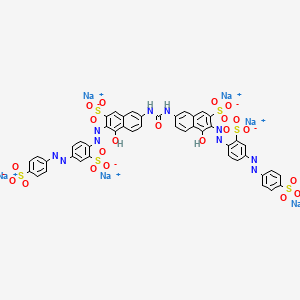
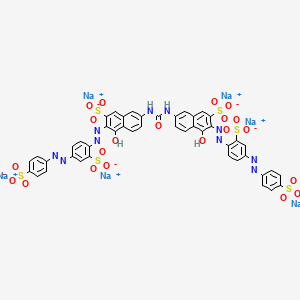
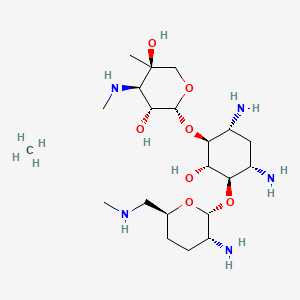
![(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid](/img/structure/B10828344.png)
